molecular formula C11H15BClNO3 B1418648 (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid CAS No. 850589-48-9

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Cat. No. B1418648
M. Wt: 255.51 g/mol
InChI Key: CRFVBNBIELTWGR-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850589-48-9 . It has a molecular weight of 255.51 . The IUPAC name for this compound is 3-chloro-4-[(diethylamino)carbonyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” are not available, boronic acids are known to be involved in various reactions such as 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties of “(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” are not available.

Scientific Research Applications

Fluorescence Studies

  • Fluorescence Quenching of Boronic Acid Derivatives : A study explored the fluorescence quenching of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid in alcohols, revealing a negative deviation in Stern–Volmer plots. This suggests different conformers of the solutes in the ground state due to hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Molecular Recognition

  • Phenyl Boronic Acid-Graphene Nanotube Composites : Phenyl boronic acids, which can bind to saccharides, were studied for their ability to quench near-infrared fluorescence when bound to single-walled carbon nanotubes. This research suggests potential in saccharide recognition and organic material applications (Mu et al., 2012).

Complex Chemistry and Applications

  • Boron Complexes in Porphyrins : The insertion of Boron(III) into N-confused and N-fused porphyrins was investigated, revealing potential for new coordination chemistry and applications in molecular electronics or catalysis (Młodzianowska et al., 2007).

Sensor Development

  • Fluorescence Probe for Fe3+ and F- Ions : A new boronic acid derivative was synthesized for use as a sequential "on-off-on" relay fluorescence probe, demonstrating high selectivity and sensitivity under physiological conditions. This has implications for developing sensitive sensors for metal ions and fluoride in environmental and biological contexts (Selvaraj et al., 2019).

Environmental Applications

  • Boron-Adsorbing Magnetic Material : Research on a novel boron-adsorbing magnetic material with a cis-diol structure showed significant potential for boron removal from environmental sources. This material combines high adsorption capacity, easy recycling, and effective boronic acid separation and recovery (Zhang et al., 2021).

Multifunctional Compound Study

  • Multifunctional Boronic Acids : A study focused on derivatives combining boronic acids and aminophosphonic acid groups, highlighting their structural complexity and potential in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFVBNBIELTWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(CC)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657349
Record name [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

CAS RN

850589-48-9
Record name [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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